molecular formula C14H10F2N4 B2927310 N-[(2,4-Difluorophenyl)methyl]pyrido[2,3-b]pyrazin-6-amine CAS No. 1492861-66-1

N-[(2,4-Difluorophenyl)methyl]pyrido[2,3-b]pyrazin-6-amine

Cat. No.: B2927310
CAS No.: 1492861-66-1
M. Wt: 272.259
InChI Key: VHWMJCATPSJSQD-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-[(2,4-Difluorophenyl)methyl]pyrido[2,3-b]pyrazin-6-amine involves several steps. One common method includes the cross-coupling of a pyrrole ring with acyl (bromo)acetylenes to create 2-(acylethynyl)pyrroles. This is followed by the addition of propargylamine to the obtained acetylenes, resulting in N-propargylenaminones. Finally, intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide leads to the formation of the desired compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

N-[(2,4-Difluorophenyl)methyl]pyrido[2,3-b]pyrazin-6-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dimethyl sulfoxide, catalysts such as cesium carbonate, and varying temperatures and pressures depending on the specific reaction .

Scientific Research Applications

N-[(2,4-Difluorophenyl)methyl]pyrido[2,3-b]pyrazin-6-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2,4-Difluorophenyl)methyl]pyrido[2,3-b]pyrazin-6-amine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

N-[(2,4-Difluorophenyl)methyl]pyrido[2,3-b]pyrazin-6-amine can be compared with other similar compounds, such as:

Properties

IUPAC Name

N-[(2,4-difluorophenyl)methyl]pyrido[2,3-b]pyrazin-6-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2N4/c15-10-2-1-9(11(16)7-10)8-19-13-4-3-12-14(20-13)18-6-5-17-12/h1-7H,8H2,(H,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHWMJCATPSJSQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)CNC2=NC3=NC=CN=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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